(Methacryloxymethyl)bis(trimethylsiloxy)methylsilane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-588 involves several key steps:
Formation of Dimethyl (methylene)-lambda4-sulfane: The reaction of dimethyl sulfate with dimethyl sulfide in the presence of sodium methoxide in acetonitrile yields dimethyl (methylene)-lambda4-sulfane.
Condensation with Benzo[b]thiophene-5-carbaldehyde: This intermediate is then condensed with benzo[b]thiophene-5-carbaldehyde in the same solvent to produce 2-(benzo[b]thiophen-5-yl)oxirane.
Reaction with 2-(Dimethylamino)ethanol: The oxirane is reacted with 2-(dimethylamino)ethanol using potassium tert-butoxide in hot dimethyl sulfoxide or hot dimethylformamide to afford racemic T-588.
Optical Resolution: The racemic mixture undergoes optical resolution by treatment with acetic anhydride in refluxing toluene, followed by reaction with D-dibenzoyltartaric acid in ethyl acetate/acetone/water.
Final Steps: The ®-isomer is deacetylated with sodium methoxide in methanol and salified with ethanolic hydrochloric acid to obtain T-588.
Industrial Production Methods
The industrial production of T-588 follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
T-588 undergoes various chemical reactions, including:
Oxidation: T-588 can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert T-588 into its reduced forms.
Substitution: T-588 can undergo substitution reactions, particularly involving its ethoxy and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .
Scientific Research Applications
T-588 has a wide range of scientific research applications:
Neuroprotection: T-588 has been shown to protect motor neurons from glutamate-induced neurotoxicity and enhance neurite outgrowth.
Cognitive Enhancement: It alleviates learning and memory deficits in animal models of dementia, making it a potential treatment for Alzheimer’s disease.
Synaptic Plasticity: T-588 facilitates long-term synaptic plasticity in the dentate gyrus of freely moving rats, contributing to improved learning and memory functions.
Motor Neuron Disease: T-588 slows the motor deterioration in wobbler mouse motor neuron disease, suggesting its potential in treating motor neuron diseases.
Mechanism of Action
T-588 exerts its effects through several mechanisms:
Neurotrophic Effects: It enhances neurite outgrowth and choline acetyltransferase activity, promoting the survival and maintenance of neurons.
Synaptic Plasticity: T-588 facilitates long-term potentiation in the dentate gyrus, enhancing synaptic strength and plasticity.
Calcium Regulation: T-588 reduces intracellular calcium concentration by blocking calcium release from intracellular stores, preventing excitotoxicity and promoting neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A cholinesterase inhibitor used to treat Alzheimer’s disease.
Memantine: An NMDA receptor antagonist used for moderate to severe Alzheimer’s disease.
Rivastigmine: Another cholinesterase inhibitor for Alzheimer’s and Parkinson’s disease dementia.
Uniqueness of T-588
T-588 is unique due to its dual action of enhancing neurite outgrowth and synaptic plasticity while also providing neuroprotection through calcium regulation. This combination of effects makes it a promising candidate for treating various neurodegenerative disorders .
Properties
IUPAC Name |
[methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O4Si3/c1-11(2)12(13)14-10-19(9,15-17(3,4)5)16-18(6,7)8/h1,10H2,2-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMNWQTVWVHXIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O4Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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